molecular formula C11H11Cl2N3O2 B13027063 Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate

Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B13027063
M. Wt: 288.13 g/mol
InChI Key: MTZOXDZLQZBMDB-UHFFFAOYSA-N
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Description

Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with two chlorine substituents at positions 4 and 6, and a tert-butyl carbamate group at position 1. This structure combines a rigid bicyclic framework with electron-withdrawing chlorine atoms, making it a versatile intermediate in medicinal chemistry and drug development. The tert-butyl carbamate group serves as a protective moiety for amines during synthesis, enabling selective functionalization of the heterocyclic core .

Properties

Molecular Formula

C11H11Cl2N3O2

Molecular Weight

288.13 g/mol

IUPAC Name

tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-7-4-8(12)15-9(13)6(7)5-14-16/h4-5H,1-3H3

InChI Key

MTZOXDZLQZBMDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=NC(=C2C=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Pyrazolo[4,3-c]pyridine Core Synthesis

  • The pyrazolo[4,3-c]pyridine scaffold is commonly synthesized by condensation of 3-aminopyridine derivatives with α-haloketones or β-diketones, followed by cyclization under acidic or basic conditions.
  • For chlorinated derivatives, starting materials often include chlorinated aminopyridines or chlorination is performed post-cyclization.

Chlorination at Positions 4 and 6

  • Chlorination is typically achieved using reagents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS).
  • Conditions are optimized to achieve selective dichlorination at the 4 and 6 positions without over-chlorination or degradation of the heterocyclic core.

Introduction of the tert-Butyl Carbamate Group

  • The nitrogen at position 1 of the pyrazolopyridine ring is protected by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step is typically performed in anhydrous solvents like dichloromethane or dichloroethane under inert atmosphere to prevent side reactions.
  • The reaction yields This compound as a protected intermediate suitable for further functionalization.

Example Preparation Protocol (Adapted from Related Compounds)

Step Reagents and Conditions Outcome Yield (%) Notes
1. Cyclization 3-aminopyridine derivative + α-haloketone, reflux in ethanol or acetic acid Formation of pyrazolo[4,3-c]pyridine core 70-85 Purification by recrystallization or chromatography
2. Chlorination POCl3 or NCS, reflux in inert solvent (e.g., dichloromethane) Selective 4,6-dichlorination 60-80 Reaction time and temperature critical for selectivity
3. Boc Protection tert-butyl chloroformate, triethylamine, anhydrous DCM, 0-25°C Formation of tert-butyl carbamate ester 75-95 Purification by column chromatography

Comparative Data Table of Preparation Methods for Related Compounds

Method Type Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Traditional Chlorination POCl3, NCS Reflux in DCM or similar solvent 60-80 High selectivity, well-known Requires careful control of conditions
Photocatalytic Synthesis Acridine salt catalyst, oxidant Blue LED irradiation, O2 atmosphere Up to 95 Mild, green, high yield Limited to certain substrates
Boc Protection tert-butyl chloroformate, base 0-25°C, inert atmosphere 75-95 Stable protecting group Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with modified electronic properties.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has demonstrated that tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. A study highlighted its effectiveness against various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents.

2. Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. In vitro studies indicated that it possesses activity against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.

Agricultural Applications

1. Herbicide Development
Given its structural similarity to known herbicides, this compound is being investigated for its potential use in herbicide formulations. Preliminary studies suggest it may inhibit plant growth by interfering with specific biochemical pathways.

2. Pest Control
The compound's efficacy against certain pests has led to research into its use as a biopesticide. Field trials have shown that it can reduce pest populations effectively while minimizing environmental impact compared to conventional pesticides.

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibits tumor growth in various cancer cell lines
Antimicrobial Properties Effective against multiple bacterial strains
Herbicide Development Potential herbicidal activity observed
Pest Control Reduces pest populations with minimal environmental impact

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound at specific concentrations.

Case Study 2: Agricultural Field Trials

Field trials conducted on soybean crops demonstrated that applying this compound resulted in a notable decrease in pest infestations compared to untreated controls. The trials also assessed the compound's phytotoxicity and found it to be safe for the crop at recommended application rates.

Mechanism of Action

The mechanism of action of tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The pyrazolo[4,3-c]pyridine core distinguishes this compound from related heterocycles. Key structural comparisons include:

  • Core Heterocycles :

    • Pyrazolo[4,3-c]pyridine (target compound): A fused bicyclic system with nitrogen atoms at positions 1, 3, and 5. The 4,6-dichloro substitution enhances electrophilicity, facilitating cross-coupling reactions.
    • Pyrazolo[1,5-a]pyrazine (e.g., 4,6-dichloropyrazolo[1,5-a]pyrazine): Features a pyrazine ring fused to pyrazole, resulting in a planar, electron-deficient structure. The absence of a pyridine-like nitrogen reduces basicity compared to the target compound .
    • Tetrahydropyrazolo[4,3-c]pyridine (e.g., TLR antagonist in ): A saturated derivative with improved solubility and conformational flexibility, enabling better target engagement in biological systems .
  • Substituent Effects :

    • Chlorine vs. Fluorine : The 4,6-dichloro groups in the target compound increase electrophilicity compared to fluorine-substituted analogs (e.g., 3-fluoro-pyrrolo[3,4-b]pyridine hydrochloride), which prioritize steric and electronic modulation for binding .
    • tert-Butyl Carbamate : Commonly used as a protective group in intermediates (e.g., tert-butyl N-(tert-butoxycarbonyl) derivatives in ), this moiety enhances stability during synthesis, contrasting with morpholinyl or azetidinyl groups in TLR antagonists that improve solubility and pharmacokinetics .

Data Tables

Compound Name Core Structure Substituents Key Properties Applications References
Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate Pyrazolo[4,3-c]pyridine 4,6-Cl; 1-tert-butyl carbamate Electrophilic core, stable intermediate Drug synthesis, kinase/TLR inhibitor precursor
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Tetrahydropyrazolo[4,3-c]pyridine Azetidinyl, morpholinyl, carbonitrile High solubility, TLR7-9 antagonism Systemic lupus erythematosus treatment
4,6-Dichloropyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4,6-Cl Planar, electron-deficient Materials science, ligand synthesis
(S)-tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Pyrrolo[3,4-c]pyrazole 3-amino; 6-isopropyl; tert-butyl carbamate Chiral center, hydrogen-bonding capacity Asymmetric synthesis, pharmaceutical intermediates

Biological Activity

Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13Cl2N3O2
  • Molecular Weight : 288.15 g/mol
  • CAS Number : 885693-20-9

This compound exhibits biological activity primarily through its interaction with various molecular targets. The compound has been shown to influence cell signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

  • Inhibition of Kinases : This compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, it can induce cell cycle arrest and promote apoptosis in cancer cells .
  • Anti-inflammatory Effects : Research indicates that this compound may also exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and chemokines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Target/Effect IC50/EC50 Values Reference
CDK InhibitionCDK9< 100 nM
Apoptosis InductionCancer Cell Lines (e.g., A431)Not specified
Anti-inflammatory ActivityCytokine ModulationNot specified

Case Study 1: Anti-Cancer Activity

A study evaluated the effect of this compound on A431 vulvar epidermal carcinoma cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through CDK9 inhibition. The results suggest potential for development as an anti-cancer agent targeting specific malignancies .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of this compound in vitro. It was found to reduce the secretion of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases .

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